2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide
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Overview
Description
The compound is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as thiamine, uracil, thymine, cytosine, and 5-fluorouracil .
Molecular Structure Analysis
The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a morpholine ring, which is a six-membered ring containing an oxygen atom and a nitrogen atom .Chemical Reactions Analysis
The compound likely undergoes reactions typical of other pyrimidine derivatives. For example, it might undergo electrophilic substitution at the carbon between the two nitrogen atoms .Scientific Research Applications
Synthesis and Chemical Properties
The compound has been explored for its role in the synthesis of various derivatives with potential insecticidal, antimicrobial, and antifungal activities. One study highlights the preparation of pyridine derivatives showing significant insecticidal activity against the cowpea aphid, with one compound outperforming a standard insecticide, acetamiprid (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014). Another research focuses on the synthesis of pyrimidine-triazole derivatives from a morpholino molecule, investigating their antimicrobial activity against selected bacterial and fungal strains, showcasing the compound's versatility in generating bioactive molecules (Majithiya & Bheshdadia, 2022).
Bioactive Applications
The compound's derivatives have been identified as broad-spectrum antifungal agents against Candida and Aspergillus species, with modifications improving plasmatic stability while retaining in vitro antifungal activity (Bardiot et al., 2015). This highlights its potential in developing new antifungal treatments. Additionally, novel heterocyclic compounds incorporating the antipyrine moiety, synthesized using the compound as a key intermediate, have been evaluated for antimicrobial activity, further underscoring the compound's utility in synthesizing bioactive agents (Bondock, Rabie, Etman, & Fadda, 2008).
Future Directions
properties
IUPAC Name |
2-[[1-(2-morpholin-4-ylethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O5S/c27-19(22-15-3-1-4-16(13-15)26(29)30)14-32-20-17-5-2-6-18(17)25(21(28)23-20)8-7-24-9-11-31-12-10-24/h1,3-4,13H,2,5-12,14H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGLCCWAIVRDIDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-])CCN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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